4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. The compound features a unique structure with an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction forms the oxadiazole ring and incorporates the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the sulfonamide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted sulfonamides.
Scientific Research Applications
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antibacterial sulfonamide.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its oxadiazole ring, which imparts distinct chemical properties and potential biological activities compared to other sulfonamides.
Properties
CAS No. |
723-47-7 |
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Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O3S/c1-6-11-9(12-16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) |
InChI Key |
ASWFWIACWHAFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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